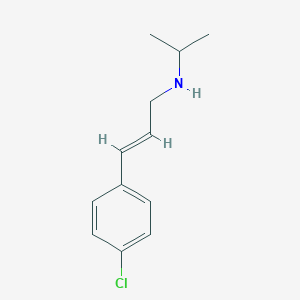

N-(4-chlorocinnamyl)-N-isopropylamine

Descripción

N-(4-Chlorocinnamyl)-N-isopropylamine is a structural moiety found in the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) inhibitor KN-93. KN-93 (full name: 2-[N-(2-hydroxyethyl)-N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine) is a widely studied pharmacological tool used to investigate CaMKII signaling pathways . The compound features a 4-chlorocinnamyl group attached to a benzylamine scaffold, with an isopropylamine substitution at the nitrogen atom. This structure is critical for its inhibitory activity against CaMKII, an enzyme implicated in cardiac arrhythmias, neuronal signaling, and opioid tolerance .

Propiedades

Fórmula molecular |

C12H16ClN |

|---|---|

Peso molecular |

209.71 g/mol |

Nombre IUPAC |

(E)-3-(4-chlorophenyl)-N-propan-2-ylprop-2-en-1-amine |

InChI |

InChI=1S/C12H16ClN/c1-10(2)14-9-3-4-11-5-7-12(13)8-6-11/h3-8,10,14H,9H2,1-2H3/b4-3+ |

Clave InChI |

JMWRJZWVKZCRNZ-ONEGZZNKSA-N |

SMILES |

CC(C)NCC=CC1=CC=C(C=C1)Cl |

SMILES isomérico |

CC(C)NC/C=C/C1=CC=C(C=C1)Cl |

SMILES canónico |

CC(C)NCC=CC1=CC=C(C=C1)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: KN-93 vs. KN-92

KN-93 and its inactive analog KN-92 (2-[N-(4-methoxybenzenesulfonyl)]amino-N-(4-chlorocinnamyl)-N-methylbenzylamine phosphate) share the core N-(4-chlorocinnamyl) group but differ in substituents. KN-93 contains a hydroxyethyl group, while KN-92 lacks this moiety (replaced by a phosphate group). This structural variation renders KN-92 kinase-inactive, as demonstrated in studies where KN-92 failed to reverse morphine tolerance or suppress early afterdepolarizations (EADs) in cardiac cells, unlike KN-93 .

Functional Analogues: CaMKII Inhibitors

Myristoylated-AIP: A cell-permeable peptide inhibitor of CaMKII, myristoylated-AIP (autocamtide-2-related inhibitory peptide) shows higher specificity but lower bioavailability compared to KN-93.

KN-62: Another CaMKII inhibitor, KN-62, suppresses L-type Ca²⁺ current facilitation but exhibits weaker potency (IC₅₀ ~1 μM) and similar nonspecific K⁺ channel blockade .

Other N-Isopropylamine Derivatives

Several structurally related compounds feature the N-isopropylamine group but differ in biological activity:

Key Research Findings

- Mechanistic Insights: KN-93’s inhibition of CaMKII prevents hyperphosphorylation of ryanodine receptors, reducing diastolic calcium release and arrhythmias in cardiac models . However, its nonspecific blockade of voltage-gated K⁺ channels complicates interpretations of CaMKII-specific effects .

- Therapeutic Potential: KN-93 reverses morphine tolerance by modulating CaMKII-dependent MOR1 receptor desensitization, highlighting its utility in pain management research .

- Limitations : KN-93’s off-target effects (e.g., K⁺ channel blockade) necessitate cautious use in physiological studies, favoring more specific inhibitors like myristoylated-AIP for dissecting CaMKII pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.